molecular formula C23H20N4O4 B2756691 methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate CAS No. 1261001-52-8

methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate

Cat. No.: B2756691
CAS No.: 1261001-52-8
M. Wt: 416.437
InChI Key: QITZTGXDTQJQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group. The oxadiazole ring is conjugated to a pyrrole moiety via an acetamido-benzoate ester linkage. The 4-methylphenyl substituent enhances lipophilicity, which may influence membrane permeability in biological systems. Such compounds are often explored for pharmaceutical applications due to the oxadiazole’s stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

methyl 4-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-5-7-16(8-6-15)21-25-22(31-26-21)19-4-3-13-27(19)14-20(28)24-18-11-9-17(10-12-18)23(29)30-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITZTGXDTQJQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine.

    Coupling Reactions: The oxadiazole and pyrrole intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the pyrrole moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structure of methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate may enhance its efficacy against certain types of tumors by targeting specific molecular pathways involved in cancer progression.

2. Antimicrobial Properties
The presence of the oxadiazole and pyrrole rings suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects
Given the increasing interest in compounds that can modulate inflammatory responses, this compound may serve as a lead for developing new anti-inflammatory agents. The structural features that allow for interaction with inflammatory mediators could lead to the synthesis of derivatives with enhanced activity.

Pharmacological Insights

1. Mechanism of Action
The pharmacological activity of this compound is likely linked to its ability to interact with specific biological targets. Studies suggest that compounds containing oxadiazole rings can act as inhibitors of key enzymes involved in cancer metabolism and inflammation.

2. Case Studies
Several studies have documented the synthesis and evaluation of related compounds:

  • A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further research into this compound as a potential anticancer agent.
  • Another research effort highlighted the anti-inflammatory properties of similar compounds through in vitro assays measuring cytokine release in response to inflammatory stimuli.

Mechanism of Action

The mechanism of action of methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate involves its interaction with biological macromolecules such as proteins and DNA. The oxadiazole ring can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the pyrrole ring can intercalate into DNA, disrupting its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-Chlorobenzyl)acetamide

  • Core Structure: Pyrazole instead of pyrrole, with a 5-amino group and methylsulfanyl substitution.
  • Oxadiazole Substituent : 4-Methoxyphenyl (electron-donating methoxy group) vs. 4-methylphenyl in the target compound.
  • Functional Groups : Includes a 2-chlorobenzyl group and methylsulfanyl, which increase hydrophobicity and steric bulk compared to the benzoate ester in the target compound.
  • The pyrazole core and chlorobenzyl group could confer distinct pharmacokinetic properties, such as prolonged half-life due to reduced metabolic clearance .

Methyl 4-(2-{5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-Oxopyridin-1(2H)-yl}acetamido)benzoate

  • Core Structure: 2-Oxopyridinone (a lactam) replaces pyrrole, introducing a hydrogen-bond-accepting carbonyl group.
  • Oxadiazole Substituent : 4-Chlorophenyl (electron-withdrawing chloro group) vs. 4-methylphenyl.
  • Implications : The chloro substituent may reduce electron density on the oxadiazole, affecting its interaction with biological targets. The lactam’s hydrogen-bonding capacity could improve target affinity in hydrophilic environments .

4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-pyrazol-5-yl 4-Chlorobenzoate

  • Core Structure : Pyrazole with acyloxy and chlorobenzoyl groups.
  • Key Differences : Lacks an oxadiazole ring but features a chlorobenzoyl group, which is highly lipophilic and electronegative.
  • This compound’s reported antibacterial activity suggests that structural analogs with oxadiazole-pyrrole systems could also exhibit bioactivity, albeit through different mechanisms .

Comparative Analysis Table

Compound Core Heterocycle Oxadiazole Substituent Key Functional Groups Potential Properties
Target Compound Pyrrole 4-Methylphenyl Benzoate ester, acetamido Moderate lipophilicity, balanced solubility, potential for aromatic stacking interactions
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-Chlorobenzyl)acetamide Pyrazole 4-Methoxyphenyl 2-Chlorobenzyl, methylsulfanyl, amino High hydrophobicity, possible metabolic stability, enhanced electron density on oxadiazole
Methyl 4-(2-{5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-Oxopyridin-1(2H)-yl}acetamido)benzoate 2-Oxopyridinone 4-Chlorophenyl Lactam, benzoate ester Increased polarity, improved solubility, stronger hydrogen-bonding capacity
4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-pyrazol-5-yl 4-Chlorobenzoate Pyrazole N/A Chlorobenzoyl, chlorobenzoate High lipophilicity, antibacterial activity, limited hydrogen-bonding capability

Biological Activity

Methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a complex organic compound that has garnered interest due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a methyl benzoate moiety linked to a pyrrol and oxadiazole structure. Its molecular formula is C18H20N4O3C_{18}H_{20}N_4O_3, with a molecular weight of approximately 344.38 g/mol. The presence of the oxadiazole ring is particularly significant due to its known biological activities.

Oxadiazole Derivatives : Compounds containing oxadiazole rings have been reported to exhibit a wide range of biological activities. They have shown efficacy in inhibiting several enzymes and receptors, including:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and has potential implications in cancer therapy.
  • Carbonic Anhydrase (CA) : This enzyme plays a crucial role in regulating pH and fluid balance; inhibitors can be useful in treating glaucoma and epilepsy.
  • Sirtuin 2 (SIRT2) : Implicated in neurodegenerative diseases, SIRT2 inhibitors may offer therapeutic benefits for conditions like Alzheimer's disease.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies have indicated that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 92.4 µM against multiple cancer types including colon and lung cancers .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Oxadiazole derivatives have been documented to show effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study synthesized various oxadiazole derivatives and tested their anticancer properties. The results demonstrated that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity against breast and lung cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, several oxadiazole-containing compounds were evaluated against common pathogens. The results indicated that specific derivatives showed promising activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antibacterial agents .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerHDAC inhibition, SIRT2 inhibition
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including:

  • Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux in ethanol or DMF .
  • Pyrrole Functionalization : Coupling of oxadiazole intermediates with pyrrole derivatives using coupling agents like EDC/HOBt .
  • Optimization Strategies : Adjusting reaction time (4–12 hours), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., sodium hydroxide or potassium carbonate) to improve yields (typically 60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Look for pyrrole protons (δ 6.5–7.5 ppm), acetamido NH (δ 8.2–8.5 ppm), and methyl ester (δ 3.8–4.0 ppm) .
  • 13C NMR : Oxadiazole carbons (165–170 ppm) and benzoate carbonyl (168–170 ppm) confirm structural integrity .
  • HRMS : Molecular ion peaks should match the exact mass (e.g., C₂₃H₂₁N₅O₄: calculated 439.16 g/mol) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Use concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4–37°C). Monitor via HPLC to identify degradation products .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Purity Verification : Ensure >95% purity via HPLC and confirm absence of cytotoxic impurities (e.g., residual palladium from synthesis) .
  • Structural Analog Comparison : Compare activity with analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to isolate substituent effects .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties, and how should dose-ranging studies be designed?

  • Methodological Answer :

  • Rodent Models : Administer 10–50 mg/kg doses orally or intravenously in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose.
  • Analytical Methods : Quantify compound levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., EGFR or Topoisomerase II). Prioritize residues with hydrogen bonding (e.g., oxadiazole-N interacting with Asp831 in EGFR) .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.